2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

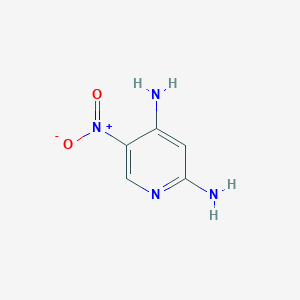

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as Zr(BDC)2Cl2, is a novel organometallic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound is composed of a cyclopentadienyl-based ligand, 2-butylcyclopenta-1,3-diene, and a zirconium(IV) center, with two chloride ligands. The combination of these components creates a complex with interesting properties, such as a low-spin d6 configuration, which makes it suitable for a variety of applications.

科学的研究の応用

Zirconocene-Mediated Cyclization

Zirconocene dichloride is effective in the cyclization of 2-bromo α,ω-dienes, producing carbo- and heterocyclic five-membered rings. This process involves reductive cyclization to form zirconacyclopentanes followed by β-bromo elimination, indicating its utility in synthesizing complex cyclic structures from simple linear precursors (Millward & Waymouth, 1997).

Synthesis of Metallacyclopentadienes

The reaction of zirconocene dichloride with butyllithium and trimethylsilylpropyne yields metallacyclopentadienes, which can further react with PCl3 and AsCl3 to form heterocyclic compounds. This illustrates the compound's role in synthesizing phosphorus- and arsenic-containing cyclic compounds with potential applications in materials science and catalysis (Westerhausen et al., 1999).

Formation of Tetramethylsilole

Starting from zirconocene dichloride, a multi-step synthesis involving 2-butyne and n-butyllithium leads to the formation of 1,1-dichloro-2,3,4,5-tetramethyl-1-silacylopenta-2,4-diene. This process showcases the versatility of zirconocene dichloride in synthesizing silicon-containing cyclic compounds with unique properties (Bankwitz et al., 1995).

Synthesis of Five-Membered Metallacycloallenes

A novel approach to synthesizing five-membered metallacycloallene complexes from low-valent zirconocene showcases the reactivity of zirconocene dichloride in forming complexes that can further react with carbonyl compounds to produce alkynyl alcohols and ketones. This highlights the compound's potential in organic synthesis and material science applications (Suzuki et al., 2011).

Catalytic Applications in Asymmetric Synthesis

The zirconium-catalyzed and -promoted reductive cyclization reactions of dienes demonstrate the compound's utility in the asymmetric synthesis of complex organic molecules. This application is crucial for the development of pharmaceuticals and chiral compounds (Grepioni et al., 1999).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1,3-cyclopentadiene", "1-bromo-2-butane", "magnesium", "zirconium tetrachloride" ], "Reaction": [ "Step 1: Preparation of 1-bromo-2-butane by reacting 2-butanol with hydrobromic acid.", "Step 2: Preparation of Grignard reagent by reacting magnesium with 1-bromo-2-butane in anhydrous ether.", "Step 3: Addition of 1,3-cyclopentadiene to the Grignard reagent to form 2-butylcyclopenta-1,3-diene.", "Step 4: Preparation of zirconium(4+) dichloride by reacting zirconium tetrachloride with anhydrous hydrogen chloride.", "Step 5: Metathesis reaction between 2-butylcyclopenta-1,3-diene and zirconium(4+) dichloride to form 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride." ] } | |

CAS番号 |

73364-10-0 |

分子式 |

C18H36Cl2Zr |

分子量 |

414.6 g/mol |

IUPAC名 |

butylcyclopentane;dichlorozirconium |

InChI |

InChI=1S/2C9H18.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*9H,2-8H2,1H3;2*1H;/q;;;;+2/p-2 |

InChIキー |

WXHGCSPFEOPJCO-UHFFFAOYSA-L |

SMILES |

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |

正規SMILES |

CCCCC1CCCC1.CCCCC1CCCC1.Cl[Zr]Cl |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)